molecular formula C26H57N5O6 B6150763 1-[4-(3-{2-[2-(3-aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine CAS No. 2639634-67-4

1-[4-(3-{2-[2-(3-aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine

Cat. No. B6150763
CAS RN: 2639634-67-4
M. Wt: 535.8
InChI Key:
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Description

This compound is a complex organic molecule with a molecular formula of C10H24N2O3 . It contains a piperazine ring and multiple ether and amine functional groups .


Synthesis Analysis

The synthesis of this compound involves several steps. Initially, mono N-Boc protected 4,7,10-trioxa-1,13-tridecanediamine is synthesized . This is followed by the conjugation of isonicotinic acid to the mono N-Boc protected 4,7,10-trioxa-1,13-tridecanediamine . The Boc groups are then cleaved and the free carboxylic acid groups in the N-(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)isonicotinamide grafted PSMA are functionalized with propargylamine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring and multiple ether and amine functional groups . The compound has a molecular weight of 220.3092 .


Chemical Reactions Analysis

The compound undergoes several reactions during its synthesis, including the formation of a mono N-Boc protected 4,7,10-trioxa-1,13-tridecanediamine, the conjugation of isonicotinic acid, and the cleavage of Boc groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.3092 . More detailed physical and chemical properties are not available in the current resources.

Safety and Hazards

While specific safety and hazard information for this compound is not available, it is generally recommended to follow good laboratory practices when handling and using this compound, including wearing protective eyewear, gloves, and lab coats .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperazine derivative with a polyethylene glycol derivative containing an amine group. The reaction is carried out in the presence of a suitable solvent and a catalyst to yield the desired product.", "Starting Materials": [ "4-(3-bromo-propoxy)-1-benzyl-piperazine", "2-(3-aminopropoxy)ethanol", "1,2-dibromoethane", "triethylene glycol", "sodium hydride", "tetrahydrofuran", "dimethylformamide", "chloroform", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-(3-aminopropoxy)ethanol by reacting 1,2-dibromoethane with triethylene glycol in the presence of sodium hydride and tetrahydrofuran.", "Step 2: Synthesis of 4-(3-bromo-propoxy)-1-benzyl-piperazine by reacting 1-benzyl-piperazine with 4-(3-bromo-propoxy)benzene in the presence of dimethylformamide and chloroform.", "Step 3: Synthesis of 1-[4-(3-{2-[2-(3-aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine by reacting 4-(3-bromo-propoxy)-1-benzyl-piperazine with 2-(3-aminopropoxy)ethanol in the presence of a suitable solvent and a catalyst." ] }

CAS RN

2639634-67-4

Product Name

1-[4-(3-{2-[2-(3-aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine

Molecular Formula

C26H57N5O6

Molecular Weight

535.8

Purity

95

Origin of Product

United States

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